molecular formula C19H17N5 B2860307 N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-03-3

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2860307
CAS No.: 393786-03-3
M. Wt: 315.38
InChI Key: KZBCGTHOUXUEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Mechanism of Action

Target of Action

N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities, including anticancer and antiviral properties. They have been reported to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 is likely to involve the formation of hydrogen bonds and hydrophobic interactions, although the exact details of the binding mode would require further investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, plays a key role in this transition. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit interleukin 6 secretion in beas-2b cells was found to be better than that of a compound developed by amgen , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in apoptosis, or programmed cell death, particularly in cancer cells . Some of the compounds in this class have shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of phenylhydrazine with appropriate diketone derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolone, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and signaling pathways.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are of particular interest to researchers.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives

  • Phenyl-substituted pyrazolopyrimidines

  • Substituted pyrazolone derivatives

Uniqueness: N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features and potential applications. Its specific substitution pattern and the presence of the phenyl group contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-8-9-15(10-14(13)2)23-18-17-11-22-24(19(17)21-12-20-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCGTHOUXUEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.